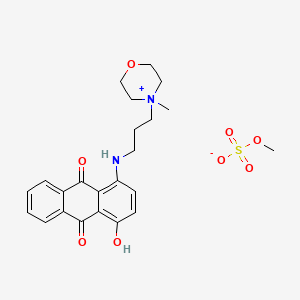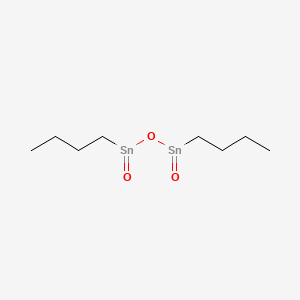
4,4'-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a chemical compound known for its applications in various fields such as dye manufacturing and analytical chemistry. It is an intermediate in the production of dyes and is used as a reagent for the determination of lead .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions to form the intermediate 4,4’-Methylenebis(N,N-dimethylaniline). This intermediate is then reacted with hexamethylene glycol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in dye synthesis and as a reagent for lead determination.
Biology: Employed in the study of enzyme-catalyzed reactions and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves its interaction with various molecular targets. In analytical chemistry, it acts as a reagent that forms complexes with lead ions, allowing for their detection and quantification. In dye synthesis, it serves as an intermediate that undergoes further chemical transformations to produce the final dye products .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for lead determination.
4,4’-Vinylidenebis(N,N-dimethylaniline): Used in similar applications but has different structural properties.
Uniqueness
4,4’-(Hexamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical applications .
Propriétés
| 114932-08-0 | |
Formule moléculaire |
C22H33ClN2O2 |
Poids moléculaire |
393.0 g/mol |
Nom IUPAC |
[4-[6-[4-(dimethylamino)phenoxy]hexoxy]phenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H32N2O2.ClH/c1-23(2)19-9-13-21(14-10-19)25-17-7-5-6-8-18-26-22-15-11-20(12-16-22)24(3)4;/h9-16H,5-8,17-18H2,1-4H3;1H |
Clé InChI |
JCEGQLBFXMJRSX-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)N(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)


